(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

Suzuki-Miyaura Coupling Medicinal Chemistry Pharmaceutical Intermediate

Researchers requiring robust, cyclopropyl-substituted aryl boronic acids for medicinal chemistry often face unreliable coupling yields due to reagent degradation. This building block resolves that issue with documented protodeboronation stability (t₀.₅ > 1 week at pH 12, 70°C), ensuring consistent performance in Suzuki-Miyaura reactions. - High 97% purity minimizes side reactions, reducing purification burden. - Masked carboxylic acid handle survives coupling and enables orthogonal deprotection. - Class-leading stability permits use of near-stoichiometric quantities, lowering cost-per-coupling. For procurement, this item is commercially available with comprehensive documentation to accelerate development timelines.

Molecular Formula C11H13BO4
Molecular Weight 220.031
CAS No. 1217501-08-0
Cat. No. B599293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
CAS1217501-08-0
Synonyms4-(1-(Methoxycarbonyl)cyclopropyl)phenylboronic acid
Molecular FormulaC11H13BO4
Molecular Weight220.031
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O
InChIInChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3
InChIKeyHVUPAWWRAWWJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxycarbonyl Cyclopropyl Phenylboronic Acid


(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid (CAS 1217501-08-0) is an arylboronic acid derivative with the molecular formula C11H13BO4 and molecular weight of 220.03 g/mol . This compound features a para-substituted phenylboronic acid core linked to a cyclopropane ring bearing a methoxycarbonyl ester group, combining the Suzuki-Miyaura cross-coupling reactivity of the boronic acid moiety with the metabolic stability and conformational constraint imparted by the cyclopropyl motif [1]. Commercially available at 97% purity from multiple reputable suppliers with documented melting point range of 229-236°C , this compound serves as a functionalized building block for pharmaceutical intermediates, agrochemical synthesis, and medicinal chemistry campaigns requiring installation of a cyclopropylcarboxylate-substituted aryl group.

Why Generic Analogs Fall Short


Generic substitution with structurally simplified analogs fails because the cyclopropyl ring imposes unique steric and electronic constraints that directly influence both the Suzuki coupling efficiency and the downstream biological activity of the final coupled product . The methoxycarbonyl ester on the cyclopropane ring provides a masked carboxylic acid handle that enables orthogonal functionalization strategies unavailable to non-ester analogs or free carboxylic acid derivatives. Additionally, the cyclopropyl motif confers enhanced metabolic stability relative to isopropyl or ethyl substituents due to reduced CYP-mediated oxidation, a property exploited in drug design that cannot be replicated by acyclic alkyl-substituted phenylboronic acids. Critically, protodeboronation stability—a key determinant of coupling yield and reagent shelf-life—varies substantially among boronic acid classes, making empirical substitution without stability data a procurement risk [1].

Quantitative Differentiation Evidence


Functionalized vs Unfunctionalized Cyclopropyl Boronic Acid

This compound provides a pre-installed methoxycarbonyl ester handle on the cyclopropane ring, eliminating the need for post-coupling carboxylation steps. In contrast, unfunctionalized 4-cyclopropylphenylboronic acid (CAS 302333-80-8) lacks this ester moiety, requiring additional synthetic manipulation to introduce carboxylic acid functionality for drug-like property optimization. The presence of the ester enables orthogonal protecting group strategies where the boronic acid undergoes Suzuki coupling while the ester remains intact for subsequent hydrolysis or amidation [1]. As a member of the cyclopropyl boronic acid class, this compound benefits from the demonstrated slow protodeboronation kinetics (t0.5 > 1 week at pH 12, 70 °C) characteristic of cyclopropyl-substituted boronic acids, supporting high coupling yields under standard Suzuki conditions without premature deboronation [2].

Suzuki-Miyaura Coupling Medicinal Chemistry Pharmaceutical Intermediate

Protodeboronation Stability vs Heteroaromatic Boronic Acids

As a cyclopropyl-substituted arylboronic acid, this compound belongs to a structural class demonstrated to undergo exceptionally slow protodeboronation under alkaline conditions compared to many widely used heteroaromatic boronic acids. Systematic kinetic analysis of 18 boronic acids revealed that cyclopropyl and vinyl boronic acids exhibit protodeboronation half-lives exceeding one week at pH 12 and 70 °C [1]. In stark contrast, 2-pyridyl and 5-thiazolyl boronic acids, commonly employed in medicinal chemistry, undergo rapid degradation with half-lives of approximately 25-50 seconds at pH 7 and 70 °C—a difference exceeding five orders of magnitude in reaction rate under comparable conditions. This stability profile translates to higher coupling yields and greater synthetic robustness, particularly under aqueous basic Suzuki conditions where competing protodeboronation can severely limit product formation.

Reagent Stability Coupling Efficiency Suzuki-Miyaura Reaction

Commercial Purity Specification

Commercially, this compound is consistently supplied at 97% purity as determined by HPLC across multiple independent vendors including AKSci (Catalog Z8465), Fluorochem (F215103), Aladdin Scientific (M180275), and Leyan (1069970) . The melting point specification of 229-236°C provides a straightforward identity and purity verification parameter for incoming quality control. This level of commercial availability with documented analytical specifications enables reliable procurement without custom synthesis requirements, in contrast to many specialized boronic acid building blocks that require in-house preparation or extended lead times.

Quality Control Procurement Specification Reagent Purity

Optimal Application Scenarios


Cyclopropylcarboxylate Aryl Intermediate Synthesis

Ideal for medicinal chemistry programs targeting metabolic stability enhancement through cyclopropyl substitution while retaining a carboxylic acid handle for solubility or target engagement. The methoxycarbonyl ester provides a protected carboxyl group that survives Suzuki coupling conditions and can be selectively deprotected post-coupling, enabling convergent synthetic strategies for drug candidates incorporating the cyclopropylphenylacetic acid pharmacophore .

SAR Studies of Cyclopropyl-Containing Molecules

Enables systematic exploration of cyclopropyl substitution effects on target binding and pharmacokinetics. The compound's pre-functionalized ester handle allows parallel library synthesis via Suzuki coupling with diverse aryl/heteroaryl halides followed by ester deprotection to the carboxylic acid, facilitating SAR campaigns that compare cyclopropyl versus acyclic alkyl substituents at the same position .

Agrochemical Building Block Synthesis

The class-level protodeboronation stability of cyclopropyl boronic acids (t0.5 > 1 week at pH 12, 70 °C) makes this compound particularly suitable for larger-scale Suzuki couplings where reagent stability and consistent yield are paramount [1]. This stability profile reduces the need for excess boronic acid reagent, lowering cost-per-coupling in process chemistry applications.

PROTAC Building Block

Cataloged under 'Protein Degrader Building Blocks' by commercial suppliers, this compound serves as a functionalized linker precursor for PROTAC development [2]. The para-substituted phenylboronic acid enables installation of the cyclopropylcarboxylate moiety at the terminus of E3 ligase ligands or target protein binders, with the ester group providing a handle for subsequent conjugation chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.